17(R)-Resolvin D1-d5 is a stable isotope-labeled derivative of 17(R)-Resolvin D1, which is a member of the resolvin family, bioactive lipid mediators derived from omega-3 fatty acids. These compounds play crucial roles in the resolution of inflammation and the promotion of tissue repair. The "d5" designation indicates that this compound has five deuterium atoms, which are used in research to trace metabolic pathways and study biological processes with enhanced specificity.
17(R)-Resolvin D1 is synthesized from docosahexaenoic acid, an omega-3 fatty acid predominantly found in fish oils. The synthesis involves enzymatic pathways that convert docosahexaenoic acid into various resolvins through the action of lipoxygenases and other enzymes. The introduction of deuterium atoms into the structure can be achieved during the synthesis process, allowing for precise tracking in biological studies.
17(R)-Resolvin D1-d5 belongs to the class of specialized pro-resolving mediators, specifically within the resolvin family. Resolvins are classified into two main series based on their precursor fatty acids: D-series resolvins are derived from docosahexaenoic acid, while E-series resolvins originate from eicosapentaenoic acid. 17(R)-Resolvin D1-d5 is particularly noted for its anti-inflammatory properties and its role in promoting the resolution phase of inflammation.
The synthesis of 17(R)-Resolvin D1-d5 typically involves several steps:
The synthetic pathway typically employs high-performance liquid chromatography and mass spectrometry for purification and characterization. The use of deuterated solvents allows for easier identification and quantification during analysis.
The molecular structure of 17(R)-Resolvin D1-d5 can be represented as follows:
The structure features multiple hydroxyl groups and a characteristic double bond configuration that is essential for its biological activity. The stereochemistry at the 17th carbon is crucial for its function as a pro-resolving mediator.
The structural integrity and isotopic labeling can be confirmed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, which provide detailed information about molecular connectivity and isotopic distribution.
17(R)-Resolvin D1-d5 participates in various biochemical reactions:
The kinetics of these reactions can be studied using enzyme assays that measure binding affinities and reaction rates under different conditions. This analysis helps elucidate the compound's mechanism of action in inflammatory processes.
The mechanism by which 17(R)-Resolvin D1-d5 exerts its effects involves several key processes:
Studies have demonstrated that 17(R)-Resolvin D1 significantly reduces markers of inflammation in various models, indicating its potential therapeutic applications in inflammatory diseases.
Analytical techniques such as gas chromatography-mass spectrometry have been employed to assess purity and concentration levels in synthesized samples.
17(R)-Resolvin D1-d5 serves multiple purposes in scientific research:
Through ongoing research, 17(R)-Resolvin D1-d5 continues to provide insights into lipid mediator biology and their therapeutic potentials in managing chronic inflammatory conditions.
17(R)-Resolvin D1-d5 (17(R)-RvD1-d5) is a deuterium-labeled isotopologue of the aspirin-triggered specialized pro-resolving mediator (SPM) 17(R)-Resolvin D1. SPMs are endogenous lipid mediators enzymatically derived from omega-3 polyunsaturated fatty acids (PUFAs), primarily docosahexaenoic acid (DHA), that actively orchestrate the resolution phase of inflammation [1] [5]. Classified within the D-series resolvins, 17(R)-RvD1-d5 belongs to a broader family of SPMs that includes lipoxins, protectins, and maresins. These mediators counterregulate pro-inflammatory signaling, promote efferocytosis (clearance of apoptotic cells), and stimulate tissue regeneration without immunosuppression [1] [2] [9]. Its endogenous analogue, 17(R)-RvD1 (AT-RvD1), is biosynthesized via transcellular interactions involving aspirin-acetylated cyclooxygenase-2 (COX-2) and lipoxygenases, which oxygenate DHA to the 17R-hydroxyeicosatetraenoic acid (17R-HpDHA) intermediate [3] [6].
Table 1: Classification of 17(R)-Resolvin D1-d5 Within SPMs
Characteristic | Classification | Biological Context |
---|---|---|
Precursor Fatty Acid | Docosahexaenoic Acid (DHA; C22:6 n-3) | Substrate for enzymatic conversion by COX-2/LOX pathways |
SPM Family | D-series Resolvins | Subgroup of resolvins derived from DHA |
Subtype | Aspirin-Triggered SPM (AT-SPM) | Biosynthesis potentiated by aspirin acetylation of COX-2 |
Primary Functions | Pro-resolving & Anti-inflammatory | Limits neutrophil infiltration, enhances macrophage phagocytosis, promotes homeostasis |
The structure of 17(R)-RvD1-d5 (chemical formula: C₂₂H₂₇D₅O₅; MW: 381.52 g/mol) is defined as 7S,8R,17R-trihydroxy-4Z,9E,11E,13Z,15E,19Z-docosahexaenoic acid with five deuterium atoms strategically incorporated at the carbon-16 position [4] [8]. This molecule is a stable isotope derivative of its bioactive parent compound, 17(R)-Resolvin D1 (AT-RvD1), which itself is the aspirin-triggered 17R epimer of native Resolvin D1 (RvD1; 7S,8R,17S-trihydroxy-DHA) [3] [6]. The critical distinction between RvD1 and AT-RvD1 lies in the stereochemistry of the carbon-17 hydroxyl group:
This 17R epimerization confers metabolic stability. While endogenous RvD1 is rapidly inactivated by eicosanoid oxidoreductases (e.g., dehydrogenation to 17-oxo-RvD1), the 17R epimer resists enzymatic oxidation, prolonging its bioactivity [3] [6] [8]. Deuterium labeling at C-16 further enhances molecular stability by reducing susceptibility to β-oxidation, making 17(R)-RvD1-d5 ideal for tracer studies [4] [10].
Table 2: Structural and Functional Comparison of RvD1 Epimers
Property | Resolvin D1 (RvD1) | 17(R)-Resolvin D1 (AT-RvD1) | 17(R)-Resolvin D1-d5 |
---|---|---|---|
C17 Hydroxyl Chirality | 17S | 17R | 17R |
Aspirin-Dependent | No | Yes | Derivative of aspirin-triggered form |
Deuterium Label | No | No | Five ²H atoms at C16 |
Metabolic Stability | Low (rapidly inactivated to 17-oxo-RvD1) | High (resists dehydrogenation) | Enhanced (deuterium slows metabolism) |
Key Anti-inflammatory Action | Inhibits neutrophil TEM (EC₅₀ ≈30 nM) | Equipotent to RvD1 in vivo [6] | Tracer for AT-RvD1 biodistribution |
Deuterium (²H) isotope labeling, as exemplified in 17(R)-Resolvin D1-d5, serves as a powerful tool for tracking the pharmacokinetics, metabolic fate, and distribution of SPMs without altering their inherent bioactivity. The substitution of five hydrogen atoms with deuterium at the C-16 position creates a distinct mass signature (mass shift +5 Da) detectable via liquid chromatography-mass spectrometry (LC-MS/MS) [4] [10]. This enables:
Crucially, deuterium maintains similar van der Waals radii and bond geometries as hydrogen, minimizing steric perturbations to molecular recognition. Thus, 17(R)-RvD1-d5 retains the anti-inflammatory potency of unlabeled AT-RvD1—inhibiting neutrophil transendothelial migration (EC₅₀ ~30 nM) and reducing leukocyte infiltration in murine peritonitis at ng/kg doses [6] [8]—while enabling precise detection in complex biological matrices [4] [10].
Table 3: Research Applications of 17(R)-Resolvin D1-d5
Application Domain | Methodology | Key Insights Enabled |
---|---|---|
SPM Biosynthesis & Metabolism | LC-MS/MS metabolomics | Quantification of AT-RvD1 half-life and inactivation pathways |
Receptor Pharmacology | Radioligand/competitive binding assays | Mapping RvD1 interactions with ALX/FPR2 and GPR32 receptors |
Inflammatory Resolution | Isotope tracing in murine infection models | Tissue-specific distribution of pro-resolving mediators |
Pain Pathways | TRP channel inhibition assays | Validation of TRPV3 as a target for resolvin-mediated analgesia |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5